6-Fluoropicolinimidamide hydrochloride
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Overview
Description
6-Fluoropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H7ClFN3. It is a derivative of picolinamide, where the fluorine atom is substituted at the 6th position of the pyridine ring. This compound is often used in pharmaceutical research and chemical synthesis due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoropicolinimidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoropicolinic acid.
Amidation: The 6-fluoropicolinic acid is converted to 6-fluoropicolinimidamide through an amidation reaction. This involves the use of reagents such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by reaction with ammonia (NH3) or an amine.
Hydrochloride Formation: The final step involves the conversion of 6-fluoropicolinimidamide to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated amines.
Scientific Research Applications
6-Fluoropicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloropicolinimidamide hydrochloride
- 6-Bromopicolinimidamide hydrochloride
- 6-Iodopicolinimidamide hydrochloride
Uniqueness
6-Fluoropicolinimidamide hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1179360-39-4 |
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Molecular Formula |
C6H7ClFN3 |
Molecular Weight |
175.59 g/mol |
IUPAC Name |
6-fluoropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H6FN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H |
InChI Key |
TYSLZTKLSLMUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=N)N.Cl |
Origin of Product |
United States |
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